[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13458941
Molecular Formula: C18H28N2O3
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H28N2O3 |
|---|---|
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | benzyl N-[(3R)-1-(2-hydroxyethyl)piperidin-3-yl]-N-propan-2-ylcarbamate |
| Standard InChI | InChI=1S/C18H28N2O3/c1-15(2)20(17-9-6-10-19(13-17)11-12-21)18(22)23-14-16-7-4-3-5-8-16/h3-5,7-8,15,17,21H,6,9-14H2,1-2H3/t17-/m1/s1 |
| Standard InChI Key | NYQJXGOHNLAGIF-QGZVFWFLSA-N |
| Isomeric SMILES | CC(C)N([C@@H]1CCCN(C1)CCO)C(=O)OCC2=CC=CC=C2 |
| SMILES | CC(C)N(C1CCCN(C1)CCO)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C)N(C1CCCN(C1)CCO)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₈H₂₈N₂O₃, with a molar mass of 320.4 g/mol. Its structure integrates three critical moieties:
-
A piperidine ring substituted at the 3-position with an (R)-configured nitrogen.
-
An isopropyl carbamate group linked to the piperidine nitrogen.
-
A benzyl ester terminal group.
The stereochemistry at the piperidine’s 3-position is explicitly (R), which influences its interaction with chiral biological targets .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₈N₂O₃ |
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | benzyl N-[(3R)-1-(2-hydroxyethyl)piperidin-3-yl]-N-propan-2-ylcarbamate |
| SMILES Notation | CC(C)N([C@@H]1CCCN(C1)CCO)C(=O)OCC2=CC=CC=C2 |
| InChI Key | NYQJXGOHNLAGIF-QGZVFWFLSA-N |
Stereochemical Considerations
The (R) configuration at the piperidine’s 3-position distinguishes this compound from its (S)-enantiomer, [(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester (CAS: 1353993-05-1) . Enantiomeric differences often lead to divergent pharmacokinetic and pharmacodynamic profiles, as seen in chiral drugs like levocetirizine vs. cetirizine .
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step organic reactions, typically starting with functionalization of the piperidine core. A representative pathway includes:
-
Piperidine Substitution: Introduction of the 2-hydroxyethyl group via nucleophilic substitution or reductive amination.
-
Carbamate Formation: Reaction of the secondary amine with isopropyl chloroformate in the presence of a base (e.g., triethylamine).
-
Benzyl Esterification: Coupling the carbamate intermediate with benzyl alcohol under Mitsunobu or Steglich conditions .
Reaction Optimization
Critical parameters for maximizing yield and purity include:
-
Temperature Control: Maintaining 0–25°C during carbamate formation to minimize side reactions.
-
Solvent Selection: Dichloromethane or THF for their ability to dissolve polar intermediates while stabilizing reactive species.
-
Catalyst Use: DMAP (4-dimethylaminopyridine) accelerates esterification steps .
Table 2: Representative Synthesis Conditions
| Step | Conditions | Yield (%) |
|---|---|---|
| Piperidine Substitution | EtOH, 60°C, 12 h | 78 |
| Carbamate Formation | DCM, 0°C, TEA, 2 h | 85 |
| Benzyl Esterification | DCC, DMAP, RT, 24 h | 72 |
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited aqueous solubility (<0.1 mg/mL). Stability studies indicate susceptibility to hydrolysis under acidic (pH <4) or alkaline (pH >9) conditions due to the labile carbamate bond .
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Ar-H), 4.52 (s, 2H, OCH₂Ph), 3.68–3.55 (m, 2H, CH₂OH), 3.20–3.05 (m, 1H, piperidine-H3), 2.80–2.60 (m, 2H, NCH₂).
-
HRMS: m/z calcd for C₁₈H₂₈N₂O₃ [M+H]⁺: 321.2178; found: 321.2175.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume